molecular formula C6H12ClNO3 B6604437 (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride CAS No. 2230789-92-9

(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride

Cat. No. B6604437
CAS RN: 2230789-92-9
M. Wt: 181.62 g/mol
InChI Key: JSCCJZXYOQGTQZ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, also known as 3-AOC-HCl, is a type of amino acid that is widely used in scientific research. It is a chiral molecule, meaning it has a distinct three-dimensional shape that is not superimposable on its mirror image. 3-AOC-HCl has a wide range of applications in the scientific community, including the synthesis of other molecules, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has a variety of scientific research applications. It is commonly used as a chiral starting material in the synthesis of other molecules, such as amino acids and peptides. It is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. Furthermore, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is used in the development of new drugs, as it can be used to study the mechanism of action of potential drug candidates.

Mechanism of Action

The mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is not fully understood. It is known that it acts as an enzyme inhibitor, meaning it binds to enzymes and prevents them from catalyzing reactions. It is believed that (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride binds to enzymes through hydrogen bonding and electrostatic interactions. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to inhibit the activity of certain neurotransmitters, such as glutamate and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride are not fully understood. However, it is known that it can inhibit the activity of certain enzymes, neurotransmitters, and hormones. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several advantages for lab experiments. It is a stable molecule that is easy to synthesize and purify. Additionally, it is a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. On the other hand, (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has several limitations for lab experiments. It is toxic in large doses and can be difficult to handle in the laboratory. Additionally, it can be difficult to control the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.

Future Directions

The future of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride is promising, as it has a wide range of applications in the scientific community. Future research should focus on exploring the mechanism of action of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be conducted to develop efficient and safe methods for synthesizing and purifying (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride. Additionally, research should be conducted to explore potential therapeutic applications of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride, such as the treatment of inflammation and oxidative stress. Finally, further research should be conducted to develop methods for controlling the concentration of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride in lab experiments.

Synthesis Methods

The most common methods for synthesizing (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involve the reaction of 3-aminooxane with hydrochloric acid. The reaction produces a salt that can be purified by recrystallization. The synthesis of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can also be achieved through the reaction of 3-aminooxane with an alkyl halide, such as bromoethane, which produces the alkyl halide salt of (3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride.

properties

IUPAC Name

(3R,4R)-3-aminooxane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCJZXYOQGTQZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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